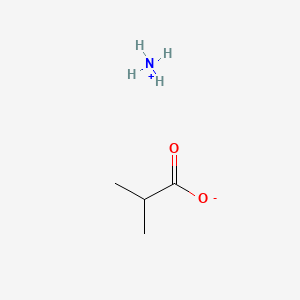
Ammonium isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium isobutyrate, also known as this compound, is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
1.1 Seed and Silage Preservation
Ammonium isobutyrate is effective in preventing the development of rot and mildew on seeds and silage. A patented aqueous solution containing this compound and isobutyric acid has been shown to inhibit microbial growth, thus enhancing the shelf life of agricultural products. This solution is particularly beneficial for preventing rot caused by bacteria and molds in stored silage, which can significantly reduce spoilage and waste in feedstuff .
Table 1: Properties of this compound Solution
| Property | Value |
|---|---|
| pH | 6.8 - 7.2 |
| Density | 8.67 - 8.68 lbs/gallon |
| Viscosity | 40 - 65 centipoises |
| This compound Content | 54 - 62% |
1.2 Rumen Microflora Enhancement
Research indicates that supplementation with isobutyrate improves ruminal microflora and enzyme activities in livestock, particularly in cattle. A study involving Simmental steers demonstrated that increasing doses of isobutyrate led to enhanced populations of beneficial bacteria while reducing methane emissions, indicating a potential for improving feed efficiency and reducing greenhouse gas outputs in ruminants .
Biochemical Applications
2.1 Ammonia Production
This compound plays a role in ammonia production through metabolic engineering techniques. Recent studies have focused on utilizing genetically modified microorganisms to convert amino acids from food waste into ammonia, with this compound serving as a key component in these processes. The yield of ammonia production can reach up to 73% under optimized conditions .
Environmental Applications
3.1 Soil Microbial Dynamics
The application of this compound has been studied for its effects on soil microbial communities, particularly ammonia-oxidizing bacteria (AOB). Research employing real-time PCR techniques has shown that ammonium addition influences the population dynamics of AOB, which are crucial for nitrogen cycling in soils . Understanding these dynamics can aid in developing sustainable agricultural practices that enhance soil health.
Case Studies
Case Study 1: Rumen Supplementation
In a controlled study with Simmental steers, various levels of isobutyrate were supplemented into their diet. Results indicated a linear increase in beneficial bacteria populations and enzyme activities associated with fiber digestion, while methane production decreased proportionally with higher isobutyrate doses. The optimal dose identified was approximately 16.8 grams per steer per day .
Case Study 2: Ammonia Production from Food Waste
A series of experiments were conducted using engineered strains of Escherichia coli to convert food waste into ammonia efficiently. The addition of this compound was critical in optimizing the metabolic pathways involved, leading to a significant increase in ammonia yield from various substrates including soybean residues .
Propriétés
Numéro CAS |
22228-82-6 |
|---|---|
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
azanium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.H3N/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);1H3 |
Clé InChI |
MDUBPQGQPBQGGN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[NH4+] |
SMILES canonique |
CC(C)C(=O)[O-].[NH4+] |
Key on ui other cas no. |
22228-82-6 |
Numéros CAS associés |
79-31-2 (Parent) |
Synonymes |
2-methpropanoic acid ammonium isobutyrate isobutyric acid isobutyric acid, ammonium salt isobutyric acid, calcium salt isobutyric acid, hemiammoniate isobutyric acid, nickel salt isobutyric acid, potassium salt isobutyric acid, sodium salt isobutyric acid, sodium salt, 11C-labeled isobutyric acid, sodium salt, 14C-labeled sodium isobutyrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















